3,4-Dihydroxy-5-(3-methylbutyl)-2-(3-methyl-1-oxobutyl)-4-(4-methyl-1-oxopentyl)cyclopent-2-en-1-one

Description

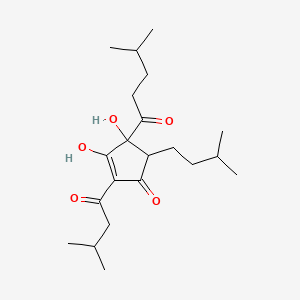

3,4-Dihydroxy-5-(3-methylbutyl)-2-(3-methyl-1-oxobutyl)-4-(4-methyl-1-oxopentyl)cyclopent-2-en-1-one (CAS: 25522-96-7) is a cyclopentenone derivative characterized by a highly substituted cyclic ketone backbone. Its molecular formula is C21H30O5, with a molecular weight of 362.46 g/mol . Key structural features include:

- Two hydroxyl groups at positions 3 and 2.

- A 3-methylbutyl chain at position 3.

- Two oxo-alkyl substituents: a 3-methyl-1-oxobutyl group at position 2 and a 4-methyl-1-oxopentyl group at position 4.

Properties

CAS No. |

28815-20-5 |

|---|---|

Molecular Formula |

C21H34O5 |

Molecular Weight |

366.5 g/mol |

IUPAC Name |

3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbutyl)-4-(4-methylpentanoyl)cyclopent-2-en-1-one |

InChI |

InChI=1S/C21H34O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h12-15,25-26H,7-11H2,1-6H3 |

InChI Key |

JIZQRWKUYFNSDM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC1C(=O)C(=C(C1(C(=O)CCC(C)C)O)O)C(=O)CC(C)C |

Origin of Product |

United States |

Biological Activity

Overview of the Compound

Chemical Structure : The compound is a complex organic molecule characterized by multiple functional groups, including hydroxyl and ketone groups, which can significantly influence its biological activity. The presence of a cyclopentene ring adds to its structural uniqueness.

Antioxidant Properties

Many compounds with similar structural features exhibit antioxidant activity. This property is crucial for neutralizing free radicals in biological systems, potentially reducing oxidative stress and associated diseases.

Anti-inflammatory Effects

Compounds containing hydroxyl groups often demonstrate anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in conditions like arthritis or cardiovascular diseases.

Antimicrobial Activity

The structural complexity of such compounds can also lead to antimicrobial effects. This includes inhibition of bacterial growth or activity against fungi and viruses, making them candidates for further research in pharmacology.

The biological effects of the compound may be mediated through various mechanisms:

- Enzyme Inhibition : Compounds with hydroxyl groups can act as enzyme inhibitors, affecting metabolic pathways.

- Receptor Modulation : Interaction with specific receptors may alter physiological responses.

- Gene Expression Regulation : Some compounds can influence gene expression related to inflammation or apoptosis.

Case Studies

- Antioxidant Activity Study : A study investigating similar dihydroxy compounds found significant antioxidant activity, measured through DPPH radical scavenging assays. Such findings suggest that this compound may also possess similar capabilities.

- Anti-inflammatory Research : In vitro studies on structurally related compounds demonstrated a reduction in TNF-alpha levels in macrophages, indicating potential anti-inflammatory effects that could be relevant for the compound .

- Antimicrobial Testing : Preliminary tests on analogous compounds showed efficacy against common pathogens like E. coli and Staphylococcus aureus, which could imply potential antimicrobial properties for this compound as well.

Data Tables

| Activity Type | Reference Compound | Observed Effect | Study Type |

|---|---|---|---|

| Antioxidant | 3,4-Dihydroxyphenyl | Significant DPPH scavenging | In vitro |

| Anti-inflammatory | Similar Hydroxyl Compounds | Reduced TNF-alpha production | Cell Culture |

| Antimicrobial | Dihydroxy Derivatives | Inhibition of bacterial growth | Agar Diffusion Method |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Cyclopentenone Family

4-Hydroxy-2,5-dimethyl-3,4-diphenylcyclopent-2-en-1-one (CAS: 5423-06-3)

- Molecular Formula : C19H18O2.

- Molecular Weight : 278.34 g/mol.

- Key Features :

- Hydroxyl group at position 4.

- Methyl groups at positions 2 and 5.

- Two phenyl groups at positions 3 and 4.

- Physical Properties: Density: 1.168 g/cm³. Boiling Point: 381.4°C (predicted). LogP**: Not reported, but phenyl groups likely reduce lipophilicity compared to alkyl chains.

Comparison :

- Substituent Effects : The target compound’s long alkyl chains (e.g., 3-methylbutyl) enhance lipophilicity (LogP ~6) compared to the phenyl-rich analogue, which is more planar and aromatic.

- Solubility : The phenyl-substituted compound is likely less soluble in polar solvents due to its aromatic rings, whereas the target compound’s alkyl chains may improve solubility in organic solvents like dichloromethane .

4-[1-Benzyl-4-methoxy-1H-indol-3-yl]-2-hydroxy-4-oxobut-2-enoic Acid Derivatives

- Example: 4-[1-(2-Methylbenzyl)-4-methoxy-1H-indol-3-yl]-2-hydroxy-4-oxobut-2-enoic acid (7a) .

- Molecular Formula: C21H19NO5.

- Key Features :

- Indole core with methoxy and benzyl substituents.

- α,β-unsaturated ketone and carboxylic acid groups.

- Physical Properties: Melting Point: 164–166°C. Solubility: Crystallizes from ethanol/diethyl ether.

Comparison :

- Functional Groups: The indole derivatives lack the cyclopentenone backbone but share α,β-unsaturated ketone motifs.

- Acidity : The carboxylic acid group in 7a (pKa ~1–2) makes it more acidic than the target compound .

- Applications: Indole derivatives are often bioactive (e.g., anti-inflammatory agents), whereas cyclopentenones like the target compound may have roles in natural product synthesis or catalysis .

Data Table: Key Properties of Target Compound and Analogues

Preparation Methods

Synthesis via Azlactone Intermediates

A well-documented approach to constructing substituted cyclopentenone frameworks involves the synthesis of azlactones (oxazol-5-ones), which are five-membered heterocycles containing both nitrogen and oxygen atoms. These azlactones can be transformed into cyclopentenones by selective ring transformations and functional group modifications.

The classical Erlenmeyer azlactone synthesis involves the condensation of N-acyl α-amino acids with aldehydes in the presence of acetic anhydride and sodium acetate. This method yields unsaturated azlactones with high yields (74-92%) and good selectivity for Z-configuration products.

For example, the reaction of hippuric acid (N-benzoyl glycine) with substituted benzaldehydes produces various substituted azlactones. Subsequent reduction and functional group manipulation can lead to cyclopentenone derivatives bearing hydroxy and keto substituents analogous to those in the target compound.

Modifications of this approach include the use of different aldehydes, bases (e.g., potassium acetate), and solvents to tune the substitution pattern and stereochemistry.

Oxidative and Functional Group Transformations

Saturated azlactones can be oxidized using reagents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in solvents like 1,2-dimethoxyethane to yield unsaturated azlactones, which can then be further elaborated into cyclopentenones.

Selective oxidation and reduction steps are crucial for installing the hydroxyl groups (3,4-dihydroxy) and keto groups (1-oxobutyl, 1-oxopentyl) on the cyclopentenone ring.

Side Chain Introduction

The branched alkyl side chains such as 3-methylbutyl and 4-methyl-1-oxopentyl groups can be introduced via alkylation or acylation reactions on suitable intermediates.

Carbonyl side chains (1-oxobutyl and 1-oxopentyl) are typically introduced through selective acylation or oxidation of corresponding alkyl precursors.

Specific Synthetic Routes and Reaction Conditions

Erlenmeyer Azlactone Synthesis (Representative Example)

| Step | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | N-acyl α-amino acid + aldehyde + Ac2O + NaOAc | Formation of unsaturated azlactone | 74-92 | Typically Z-configuration product |

| 2 | Oxidation with DDQ in 1,2-dimethoxyethane | Conversion to unsaturated azlactone | — | Enables further functionalization |

| 3 | Reduction with Mg in MeOH | Crystallization-induced asymmetric transformation | — | Yields optically active amino acid derivatives |

| 4 | Functional group modifications (alkylation, acylation) | Installation of side chains and hydroxyl groups | — | Tailored to target compound structure |

Alternative One-Pot Synthesis Example

A one-pot synthesis of azlactone derivatives bearing donor groups such as isoxazole moieties has been reported, involving:

Patent Literature Insights

Patent US6458772B1 and EP3630291B9 describe processes for preparing complex nucleoside derivatives and related compounds involving acylation and esterification steps, which may share mechanistic features with the preparation of the target cyclopentenone compound.

These patents emphasize the use of selective acylation, protection/deprotection strategies, and the use of hydrophilic/hydrophobic ionic liquid mixtures as reaction media to enhance reaction efficiency and selectivity.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Erlenmeyer Azlactone Synthesis | N-acyl α-amino acid, aldehyde, Ac2O, NaOAc | High yield, stereoselective | Requires multiple steps for side chain installation |

| Oxidation with DDQ | DDQ, 1,2-dimethoxyethane | Efficient unsaturation of azlactones | Sensitive to reaction conditions |

| Reduction and Functionalization | Mg/MeOH, alkylation/acylation reagents | Enables stereochemical control | Requires careful control of conditions |

| Ionic Liquid Media-Assisted Synthesis | Hydrophilic/hydrophobic ionic liquids | Improved selectivity and green chemistry | Limited commercial availability |

Q & A

Q. What analytical methods are recommended for quantifying this compound and assessing its purity?

High-performance liquid chromatography (HPLC) with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35 ratio, pH 4.6) is effective for separation and quantification. System suitability tests should ensure resolution between the compound and its isomers or degradation products . For purity assessment, combine HPLC with mass spectrometry (MS) to detect trace impurities, leveraging the compound’s molecular weight (362.46 g/mol) and predicted logP (6.029) to optimize retention times .

Q. How can researchers address challenges in synthesizing this compound with high stereochemical fidelity?

The compound’s branched alkyl and oxo substituents introduce steric hindrance, requiring controlled reaction conditions. Use palladium-catalyzed reductive cyclization (as in nitroarene chemistry) to form the cyclopentenone core, followed by stepwise functionalization of the 3-methylbutyl and 4-methyl-1-oxopentyl groups. Monitor reaction progress via thin-layer chromatography (TLC) and intermediate characterization by NMR .

Q. What spectroscopic techniques are critical for structural elucidation?

- NMR : Assign peaks using - and -NMR to confirm the cyclopentenone backbone (δ ~5.5–6.5 ppm for enone protons) and substituents (e.g., methyl groups at δ ~1.0–1.5 ppm).

- IR : Identify hydroxyl (3200–3500 cm) and carbonyl (1700–1750 cm) stretches.

- MS : Use high-resolution MS (HRMS) to verify the molecular ion peak at m/z 362.46 .

Advanced Research Questions

Q. How can experimental designs mitigate data variability caused by sample degradation during long-term studies?

Organic degradation in aqueous matrices (e.g., sewage or biological samples) alters the compound’s reactivity. Implement continuous cooling (4°C) to slow degradation kinetics, and use stabilizers like antioxidants (e.g., BHT) for hydroxyl-rich compounds. Validate stability via time-course HPLC assays .

Q. What computational strategies predict the compound’s reactivity in complex biological or environmental systems?

Molecular dynamics (MD) simulations using software like Discovery Studio can model interactions with enzymes or pollutants. Focus on the cyclopentenone core’s electrophilic sites (e.g., α,β-unsaturated carbonyl) to predict nucleophilic attack or redox behavior. Validate predictions with kinetic studies using UV-Vis spectroscopy .

Q. How should researchers resolve contradictions in degradation studies across different matrices (e.g., sediment vs. wastewater)?

Sediment studies show slower degradation due to adsorption onto organic matter, whereas wastewater’s aqueous phase accelerates hydrolysis. Use isotope-labeled analogs (e.g., -labeled substituents) to track degradation pathways via LC-MS/MS. Compare half-lives under controlled pH and temperature conditions .

Q. What experimental protocols optimize isolation from natural product extracts?

Leverage the compound’s solubility profile (slightly soluble in dichloromethane and methanol) for liquid-liquid extraction. Follow with silica gel chromatography using a gradient of ethyl acetate/hexane (20:80 to 50:50). Confirm identity via X-ray diffraction (XRD) if crystallizable .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.